molecular formula C13H13NO2 B13488060 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13488060
M. Wt: 215.25 g/mol
InChI Key: ZAVFMNSWALPFFQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique substitution pattern, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the reaction of ethyl esters with sodium hydroxide in ethanol and water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Scientific Research Applications

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The aromatic nature of the pyrrole ring allows it to participate in π-π interactions with aromatic amino acids in proteins. This can affect enzyme activity and other biological processes. The carboxylic acid group can form hydrogen bonds, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-8-11(13(15)16)9(2)14-12(8)10-6-4-3-5-7-10/h3-7,14H,1-2H3,(H,15,16)

InChI Key

ZAVFMNSWALPFFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C2=CC=CC=C2

Origin of Product

United States

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